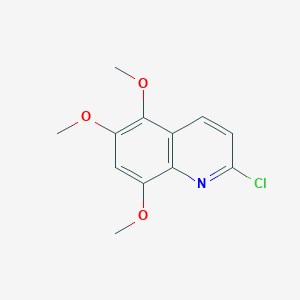

2-Chloro-5,6,8-trimethoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5,6,8-trimethoxyquinoline is a quinoline derivative with the molecular formula C12H12ClNO3. It is a nitrogen-containing heterocyclic compound, which is part of a larger class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,8-trimethoxyquinoline typically involves the chlorination of 5,6,8-trimethoxyquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 5,6,8-trimethoxyquinoline

Chlorinating Agent: Phosphorus oxychloride (POCl3)

Reaction Conditions: Reflux

The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,8-trimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-amino-5,6,8-trimethoxyquinoline.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-5,6,8-trimethoxydihydroquinoline

Scientific Research Applications

2-Chloro-5,6,8-trimethoxyquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial activities.

Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit tubulin polymerization.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,8-trimethoxyquinoline involves its interaction with cellular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound’s ability to bind to the tubulin binding site is similar to that of other known tubulin inhibitors .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5,6,7-trimethoxyquinoline

- 5,6,7-Trimethoxyquinoline

- 2-Chloroquinoline

Comparison

2-Chloro-5,6,8-trimethoxyquinoline is unique due to the presence of three methoxy groups at positions 5, 6, and 8, which significantly influence its chemical reactivity and biological activity. Compared to 2-Chloro-5,6,7-trimethoxyquinoline, the position of the methoxy groups alters the compound’s interaction with biological targets, potentially leading to different pharmacological profiles .

Biological Activity

2-Chloro-5,6,8-trimethoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis typically involves the chlorination of 5,6,8-trimethoxyquinoline using phosphorus oxychloride (POCl3) under reflux conditions. The reaction can be summarized as follows:

- Starting Material : 5,6,8-trimethoxyquinoline

- Chlorinating Agent : Phosphorus oxychloride (POCl3)

- Reaction Conditions : Reflux

This method yields high-purity this compound suitable for further biological testing.

The primary mechanism through which this compound exerts its biological effects is through inhibition of tubulin polymerization. This action disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The compound binds to the tubulin binding site similarly to other known tubulin inhibitors.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These results indicate that it possesses comparable activity to standard antibiotics .

Antimalarial Activity

Preliminary studies suggest that the compound may also exhibit antimalarial activity. In tests against Plasmodium falciparum:

- EC50 Values : The compound demonstrated EC50 values around 15 µM.

- Selectivity Index : A selectivity index greater than 5 indicates a favorable therapeutic window.

This highlights its potential as a candidate for further development in antimalarial therapies .

Case Studies and Research Findings

- Anticancer Studies : A study published in Cancer Letters reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer .

- Antimicrobial Efficacy : Research conducted on various quinoline derivatives showed that modifications at the methoxy positions significantly influenced antibacterial activity. Compounds with multiple methoxy groups exhibited enhanced potency against resistant strains of bacteria .

- Mechanistic Insights : Detailed mechanistic studies revealed that the binding affinity of the compound for tubulin is critical for its anticancer effects. Molecular docking studies indicated favorable interactions with key residues in the tubulin binding site.

Properties

IUPAC Name |

2-chloro-5,6,8-trimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-8-6-9(16-2)12(17-3)7-4-5-10(13)14-11(7)8/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHDPJKVWVTPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1N=C(C=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.